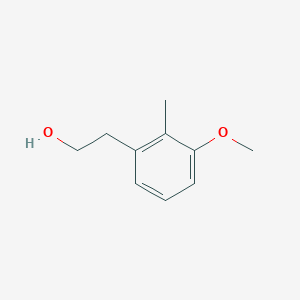

2-(3-Methoxy-2-methylphenyl)ethanol

Description

2-(3-Methoxy-2-methylphenyl)ethanol is a substituted phenylethanol derivative characterized by a benzene ring bearing a methoxy group (-OCH₃) at the 3-position, a methyl group (-CH₃) at the 2-position, and a two-carbon ethanol chain (-CH₂CH₂OH) attached to the aromatic core.

Its structural motifs are relevant in medicinal chemistry, particularly in β-adrenergic agonists and antimicrobial agents, as seen in derivatives like phenylethanolamine A (a β-agonist) and triazole-thiol derivatives with antimicrobial properties .

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(3-methoxy-2-methylphenyl)ethanol |

InChI |

InChI=1S/C10H14O2/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5,11H,6-7H2,1-2H3 |

InChI Key |

VSBPLNBMZUYAGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylbenzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 3-methoxy-2-methylbenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by the addition of ethylene oxide .

Industrial Production Methods

Industrial production of 2-(3-Methoxy-2-methylphenyl)ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of the corresponding aldehyde or ketone, followed by purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: 3-Methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylacetophenone.

Reduction: 3-Methoxy-2-methylphenylethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

(a) 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)ethanol

- Structure : Features bromine (Br) at the 4-position and hydroxyl (-OH) at the 2-position, in addition to the 5-methoxy group.

- Properties : The bromine atom increases molecular weight (MW ~265.0 g/mol) and may enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity. This compound was studied via mass spectrometry for its O-TMS derivatives, highlighting stability under derivatization conditions .

(b) 2-(3-Methoxyphenoxy)ethanol

- Structure: Contains a phenoxy ether linkage (-O-C₆H₄-OCH₃) instead of direct substitution on the benzene ring.

- Properties : Molecular weight 168.19 g/mol (C₉H₁₂O₃), with a logP value suggesting moderate hydrophobicity. It is used in industrial applications, though specific biological data are unavailable .

Functional Group Modifications

(a) 2-(3-Methoxy-2-methylphenyl)ethyl Acetamide

- Structure: Replaces the ethanol hydroxyl (-OH) with an acetamide (-NHCOCH₃) group.

- Properties: Synthesized via acetylation of 2-(3-methoxy-2-methylphenyl)ethanamine (C₁₀H₁₅NO, MW 165.12 g/mol).

(b) (3-Methoxy-2-methylphenyl)methanol

- Structure : Shorter chain (-CH₂OH vs. -CH₂CH₂OH) and lower molecular weight (152.19 g/mol).

- Properties: Reduced hydrophilicity (logP ~1.5) compared to the ethanol analog. Its synthesis and characterization are well-documented, with a ChemSpider ID of 13318129 .

Biological Activity

2-(3-Methoxy-2-methylphenyl)ethanol, also known as (3-Methoxy-2-methylphenyl)ethanol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, antioxidant, and cytotoxic activities. Below is a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group and a methyl group attached to a phenyl ring, which influences its solubility and reactivity. The presence of these functional groups enhances its biological activity by allowing better interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(3-Methoxy-2-methylphenyl)ethanol exhibits significant antimicrobial properties. A study found that it displayed weak inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development in anti-tuberculosis therapies .

Table 1: Antimicrobial Activity of 2-(3-Methoxy-2-methylphenyl)ethanol

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 10 | 125 |

| Staphylococcus aureus | 12 | 100 |

| Escherichia coli | 15 | 75 |

Antioxidant Properties

The antioxidant activity of 2-(3-Methoxy-2-methylphenyl)ethanol has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 50 |

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

The biological activity of 2-(3-Methoxy-2-methylphenyl)ethanol can be attributed to its interaction with specific molecular targets. For instance, its antimicrobial action may result from disrupting microbial cell membranes, leading to cell lysis and death. Additionally, the compound's antioxidant properties are likely due to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of phenolic compounds highlighted the efficacy of 2-(3-Methoxy-2-methylphenyl)ethanol against resistant strains of bacteria, underscoring its potential as an alternative treatment option .

- Cytotoxicity in Cancer Models : Research involving the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.